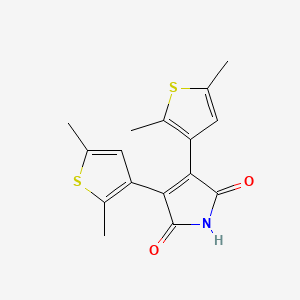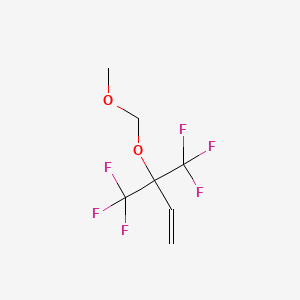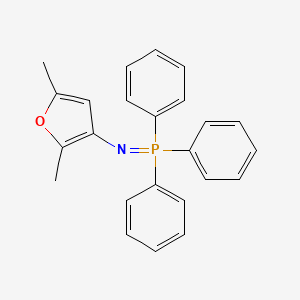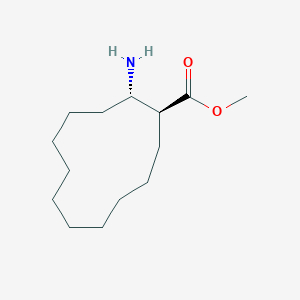
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-diméthyl-3-thiényl)- est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle pyrrole fusionné à deux cycles thiophène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-diméthyl-3-thiényl)- implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui sont évolutives et rentables. Ces méthodes emploient souvent des réacteurs à écoulement continu et des techniques de purification avancées pour atteindre la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-diméthyl-3-thiényl)- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de recherche scientifique
Le 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-diméthyl-3-thiényl)- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères conducteurs et les semi-conducteurs organiques.
Mécanisme d'action
Le mécanisme d'action du 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-diméthyl-3-thiényl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
1H-Pyrrole-2,5-dione, 3-éthényl-4-méthyl- : Structure similaire mais avec des substituants différents.
N,N'-(1,3-Phénylène)dimaleimide : Contient un noyau pyrrole-2,5-dione similaire mais avec des groupes fonctionnels différents.
Unicité
Le 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-diméthyl-3-thiényl)- est unique en raison de son arrangement spécifique des cycles thiophène, qui confère des propriétés électroniques et chimiques distinctes. Cette unicité le rend précieux pour des applications spécialisées en science des matériaux et en chimie médicinale.
Propriétés
Numéro CAS |
343341-45-7 |
|---|---|
Formule moléculaire |
C16H15NO2S2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
3,4-bis(2,5-dimethylthiophen-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H15NO2S2/c1-7-5-11(9(3)20-7)13-14(16(19)17-15(13)18)12-6-8(2)21-10(12)4/h5-6H,1-4H3,(H,17,18,19) |
Clé InChI |
XNRUQEGQXAEZAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C2=C(C(=O)NC2=O)C3=C(SC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)


![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)

